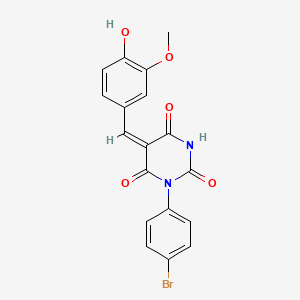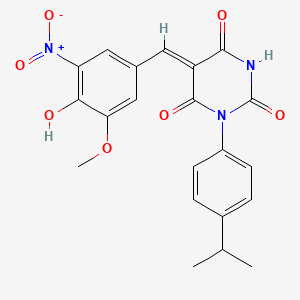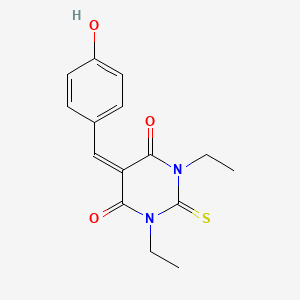![molecular formula C21H20O3S B3904353 ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate](/img/structure/B3904353.png)
ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate
Vue d'ensemble
Description
Ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate, also known as ethyl cinnamate, is an organic compound with a sweet, fruity, and balsamic odor. It is commonly used in the fragrance and flavor industry due to its pleasant aroma and taste. However, ethyl cinnamate has also shown potential in scientific research applications due to its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate is not fully understood. However, some studies suggest that it may act through various pathways such as:
- Inhibition of enzymes: Ethyl cinnamate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
- Modulation of signaling pathways: Ethyl cinnamate has been found to modulate various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell proliferation.
- Induction of apoptosis: Ethyl cinnamate has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects
Ethyl cinnamate has been found to exhibit various biochemical and physiological effects such as:
- Reduction of inflammation: Ethyl cinnamate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
- Prevention of oxidative stress: Ethyl cinnamate has been found to prevent oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
- Induction of apoptosis: Ethyl cinnamate has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
- Inhibition of cell proliferation: Ethyl cinnamate has been found to inhibit the proliferation of cancer cells by modulating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate in lab experiments include:
- Availability: Ethyl cinnamate is readily available and can be easily synthesized in the lab.
- Low toxicity: Ethyl cinnamate has been found to have low toxicity, which makes it a safe compound to work with.
- Versatility: Ethyl cinnamate has been shown to exhibit various biological activities, which makes it a versatile compound for scientific research.
The limitations of using ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate in lab experiments include:
- Limited solubility: Ethyl cinnamate has limited solubility in water, which may limit its use in some experiments.
- Lack of specificity: Ethyl cinnamate has been found to exhibit various biological activities, which may make it difficult to determine its specific mechanism of action in some experiments.
Orientations Futures
The potential future directions for the use of ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate in scientific research include:
- Development of new antimicrobial agents: Ethyl cinnamate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Future research could focus on the development of new antimicrobial agents based on ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate.
- Treatment of inflammatory diseases: Ethyl cinnamate has been found to possess anti-inflammatory activity. Future research could focus on the development of new anti-inflammatory agents based on ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate.
- Prevention and treatment of oxidative stress-related diseases: Ethyl cinnamate has been shown to possess antioxidant activity. Future research could focus on the development of new agents based on ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate for the prevention and treatment of oxidative stress-related diseases.
- Development of new anti-cancer agents: Ethyl cinnamate has been found to exhibit anti-cancer activity against various cancer cell lines. Future research could focus on the development of new anti-cancer agents based on ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate.
Conclusion
In conclusion, ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate is an organic compound with potential scientific research applications due to its unique chemical structure and properties. It can be synthesized through the reaction of cinnamic acid with ethanol in the presence of a catalyst. Ethyl cinnamate has been studied for its potential use in various scientific research applications such as antimicrobial activity, anti-inflammatory activity, antioxidant activity, and anti-cancer activity. Its mechanism of action is not fully understood but may involve the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. Ethyl cinnamate has been found to exhibit various biochemical and physiological effects such as the reduction of inflammation, prevention of oxidative stress, induction of apoptosis, and inhibition of cell proliferation. Its advantages include availability, low toxicity, and versatility, while its limitations include limited solubility and lack of specificity. Future research could focus on the development of new antimicrobial agents, anti-inflammatory agents, agents for the prevention and treatment of oxidative stress-related diseases, and anti-cancer agents based on ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate cinnamate.
Applications De Recherche Scientifique
Ethyl cinnamate has been studied for its potential use in various scientific research applications. Some of the notable studies include:
- Antimicrobial activity: Ethyl cinnamate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. This property makes it a potential candidate for the development of new antimicrobial agents.
- Anti-inflammatory activity: Ethyl cinnamate has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases.
- Antioxidant activity: Ethyl cinnamate has been shown to possess antioxidant activity by scavenging free radicals. This property makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
- Anti-cancer activity: Ethyl cinnamate has been found to exhibit anti-cancer activity against various cancer cell lines. This property makes it a potential candidate for the development of new anti-cancer agents.
Propriétés
IUPAC Name |
ethyl 2-oxo-6-phenyl-4-[(E)-2-thiophen-2-ylethenyl]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c1-2-24-21(23)20-18(16-7-4-3-5-8-16)13-15(14-19(20)22)10-11-17-9-6-12-25-17/h3-12,14,18,20H,2,13H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDHOKGKCVVCB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C=CC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(CC(=CC1=O)/C=C/C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(methylsulfonyl)-1,4-diazepan-1-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B3904275.png)


![4-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904301.png)
![4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904306.png)

![1,1'-(1,4-piperazinediyl)bis[3-(3-methylphenoxy)-2-propanol]](/img/structure/B3904325.png)
![4-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904326.png)


![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3904346.png)
![4-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B3904355.png)
![4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904367.png)
